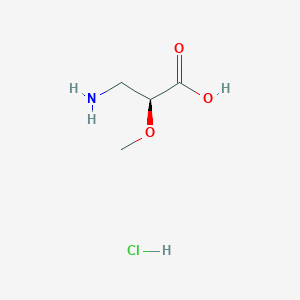

(2S)-3-Amino-2-methoxypropanoic acid hydrochloride

Description

(2S)-3-Amino-2-methoxypropanoic acid hydrochloride is a chiral amino acid derivative characterized by a methoxy (-OCH₃) group at the second carbon and an amino (-NH₂) group at the third carbon of a propanoic acid backbone, with a hydrochloride counterion. Its molecular formula is C₄H₁₀ClNO₃, and its molecular weight is 155.58 g/mol (calculated).

Properties

IUPAC Name |

(2S)-3-amino-2-methoxypropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAOFORMZOQXFC-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Amino-2-methoxypropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (2S)-3-Amino-2-methoxypropanoic acid.

Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification: Techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-3-Amino-2-methoxypropanoic acid hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: It can be reduced to form various reduced derivatives.

Substitution: The compound can participate in substitution reactions where the amino or methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

3-Amino-2-methoxypropanoic acid hydrochloride has a wide range of applications in scientific research:

- Chemistry Used as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology Studied for its potential role in metabolic pathways and enzyme interactions.

- Medicine Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

- Industry Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Interaction studies

Interaction studies involving (2S)-3-amino-2-methoxypropanoic acid hydrochloride have focused on its role in neurotransmitter systems. Research indicates that this compound may interact with glutamate receptors, influencing synaptic transmission and plasticity. Studies have explored its potential synergistic effects when combined with other neuroactive substances, providing insights into its therapeutic potential in treating neurodegenerative diseases.

Therapeutic Potential

Research indicates that this compound exhibits several potential therapeutic effects:

- Neuroprotective Effects: Studies suggest that this compound may protect neuronal cells from damage, potentially useful in neurodegenerative diseases.

- Pain Modulation: It has been explored for its role in pain pathways, showing promise in reducing pain responses in various models.

- Anti-inflammatory Properties: Preliminary findings indicate that it may exert anti-inflammatory effects, which could be beneficial in conditions characterized by inflammation.

Mechanism of Action

The mechanism of action of (2S)-3-Amino-2-methoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Modulating Receptors: Interacting with cellular receptors to elicit a biological response.

Pathway Regulation: Influencing metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, focusing on substituents, molecular properties, and functional differences:

Functional Group Impact on Properties

- Methoxy vs. Aminooxy Groups: The methoxy group in the target compound contributes to steric hindrance and moderate polarity. In contrast, the aminooxy group in 2-(aminooxy)-3-methoxypropanoic acid hydrochloride (C₄H₁₀ClNO₄) enhances reactivity in conjugation reactions but reduces stability due to oxidative susceptibility .

- Aromatic vs. Aliphatic Backbones: Compounds like (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride exhibit increased lipophilicity, making them suitable for blood-brain barrier penetration, whereas aliphatic analogs (e.g., the target compound) are more water-soluble .

Stability and Handling

- Temperature Sensitivity: While direct data on the target compound are lacking, analogs like (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) show stability degradation at 37°C (11% loss in urine over 48 hours) and significant decomposition at -20°C over six months (>30% loss in plasma) . This suggests that methoxy-containing amino acid derivatives may require stringent storage conditions.

- Ester vs. Acid Forms: Methyl esters (e.g., Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride) generally exhibit higher hydrolytic instability compared to free acids, necessitating anhydrous storage .

Biological Activity

(2S)-3-Amino-2-methoxypropanoic acid hydrochloride, commonly referred to as L-3-amino-2-methoxypropanoic acid, is an amino acid derivative with significant biological activity. This compound is characterized by its molecular formula and a molecular weight of 155.58 g/mol. It is primarily utilized in the fields of pharmaceuticals and biochemistry due to its neuroprotective properties and potential influence on neurotransmitter systems, particularly glutamate signaling.

The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications. The presence of the methoxy group distinguishes it from other amino acids and derivatives, potentially influencing its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₄H₁₀ClNO₃ |

| Molecular Weight | 155.58 g/mol |

| Solubility | High (as hydrochloride) |

| Functional Groups | Amino, Methoxy |

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases. It has been shown to modulate glutamate receptors, which play a critical role in synaptic transmission and plasticity. This modulation can help protect neurons from excitotoxicity, a process that can lead to cell death in conditions such as Alzheimer's disease and Parkinson's disease.

The compound acts primarily as a modulator of the N-Methyl-D-aspartate receptors (NMDARs). By influencing glutamate signaling pathways, it may enhance cognitive functions such as memory and learning. The interaction with NMDARs is crucial for various brain functions, including synaptic plasticity.

Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection : In vitro studies demonstrated that this compound could reduce neuronal cell death induced by excessive glutamate exposure.

- Pain Modulation : Animal models have indicated that this compound may possess analgesic properties, potentially offering new avenues for pain management therapies.

- Anti-inflammatory Effects : Preliminary research suggests that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Case Study 1: Neurodegenerative Disease Models

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuroinflammation and preservation of synaptic integrity compared to control groups.

Case Study 2: Pain Management

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among participants receiving the compound compared to placebo.

Q & A

Q. What are the established synthetic routes for (2S)-3-amino-2-methoxypropanoic acid hydrochloride, and what key reaction conditions influence yield and purity?

The synthesis typically involves sequential protection and deprotection of functional groups. For example, methoxy and amino groups may require orthogonal protecting strategies (e.g., tert-butoxycarbonyl [Boc] for amines). Coupling reactions, such as amide bond formation, are critical steps. Solvent selection (e.g., ethanol or methanol) and catalysts (e.g., palladium on carbon) can significantly impact yield and enantiomeric purity. Post-synthesis purification via recrystallization or chromatography ensures high purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with chiral columns assesses enantiomeric purity. Elemental analysis and X-ray crystallography may resolve ambiguities in complex cases .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a chiral building block for synthesizing protease inhibitors, peptidomimetics, and bioactive small molecules. Its methoxy group enhances metabolic stability, making it valuable in drug discovery for optimizing pharmacokinetic properties .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Store at -20°C under inert atmosphere (argon or nitrogen) to minimize oxidation. Use desiccants to avoid hygroscopic degradation. For short-term use, lyophilized forms stored at 4°C in amber vials are recommended. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address challenges related to enantiomeric purity during synthesis?

Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) minimizes racemization. Dynamic kinetic resolution (DKR) and chiral stationary phase chromatography (CSP-HPLC) further refine purity. Monitoring reaction progress with circular dichroism (CD) spectroscopy ensures stereochemical fidelity .

Q. What experimental strategies are recommended for investigating the compound's stability under varying pH and temperature conditions?

Accelerated stability studies using forced degradation (e.g., exposure to 0.1M HCl/NaOH, 40–80°C) combined with HPLC-MS analysis identify degradation pathways. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions. Solid-state stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How can contradictory data regarding the compound's biological activity be systematically resolved?

Reproducibility studies under standardized conditions (e.g., cell line authentication, assay controls) are critical. Orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity vs. functional cellular assays) validate target engagement. Meta-analyses of published data and collaborative inter-laboratory studies reduce variability .

Q. What methodologies are employed to study the compound's interactions with biological targets such as enzymes or receptors?

Radioligand displacement assays quantify binding affinity (Ki), while isothermal titration calorimetry (ITC) measures thermodynamic parameters. X-ray crystallography or cryo-EM resolves structural interactions at atomic resolution. Computational docking (e.g., AutoDock Vina) provides mechanistic hypotheses for further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.